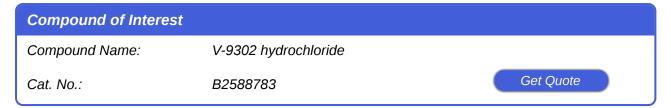




V-9302 Hydrochloride Administration in Mice: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration of **V-9302 hydrochloride** in murine models for preclinical research. V-9302 is a potent and selective small molecule antagonist of the amino acid transporter ASCT2 (SLC1A5), which plays a crucial role in cancer cell metabolism by facilitating glutamine uptake.[1][2][3][4][5] Pharmacological blockade of ASCT2 with V-9302 has been shown to inhibit cancer cell growth, induce cell death, and increase oxidative stress, leading to anti-tumor responses in vitro and in vivo.[1][3][6]

Quantitative Data Summary

The following tables summarize the quantitative data from various preclinical studies involving the administration of **V-9302 hydrochloride** in mice.

Table 1: V-9302 Hydrochloride In Vivo Administration Parameters



Parameter	Details	Mouse Strain(s)	Cancer Model(s)	Reference(s)
Administration Route	Intraperitoneal (i.p.) injection	Athymic nude mice, BALB/c nude mice	HCT-116, HT29, SNU398, MHCC97H, EO771, 4T1 xenografts	[2][4][7][8]
Dosage	30 mg/kg, 50 mg/kg, 75 mg/kg	Athymic nude mice, BALB/c nude mice	HCT-116, HT29, SNU398, MHCC97H xenografts	[2][4]
Frequency	Daily	Athymic nude mice	HCT-116, HT29 xenografts	[2][4][7]
Duration	5, 15, 20, or 21 days	Athymic nude mice, BALB/c nude mice	HCT-116, HT29, SNU398, MHCC97H xenografts	[2][4]
Vehicle Formulation	10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline	Not specified	Not specified	[7][9]

Table 2: In Vivo Efficacy of V-9302 Hydrochloride

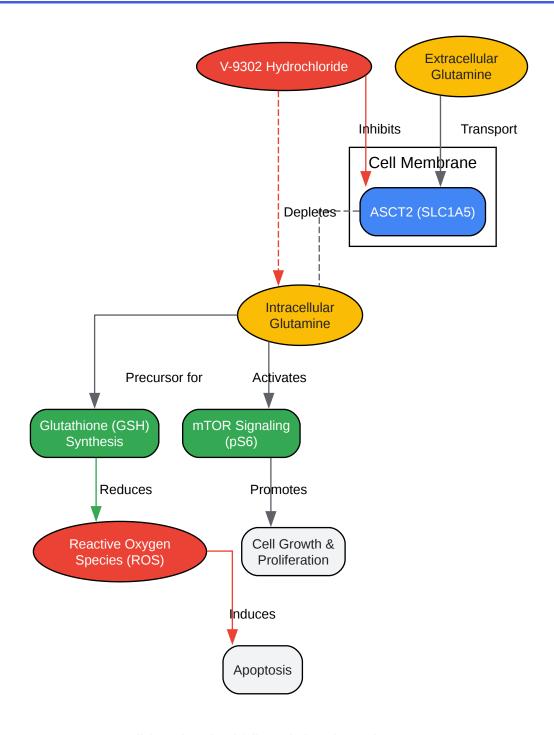


Cancer Model	Mouse Strain	Dosage and Schedule	Outcome	Reference(s)
HCT-116 & HT29 xenografts	Athymic nude mice	75 mg/kg, i.p., daily for 21 days	Prevented tumor growth	[1][2][4]
SNU398 & MHCC97H xenografts	BALB/c nude mice	30 mg/kg, i.p., daily for 20 or 15 days (in combination with CB-839)	Strong growth inhibition	[2][4]
Not specified	Not specified	50 mg/kg, i.p., daily for 5 days	Markedly reduced tumor growth	[2][4]
EO771 & 4T1 syngeneic models	Not specified	75 mg/kg, i.p., for 2 weeks (in combination with anti-PD-1)	Significantly inhibited tumor growth	[8]

Signaling Pathway

V-9302 primarily targets the ASCT2 transporter, leading to a cascade of intracellular events that culminate in anti-tumor activity. The diagram below illustrates the key signaling pathways affected by V-9302.





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V-9302 mechanism of action.

Experimental Protocols

The following are detailed methodologies for key experiments involving the administration of **V-9302 hydrochloride** in mice.



In Vivo Xenograft Efficacy Study

This protocol outlines a typical workflow for evaluating the anti-tumor efficacy of V-9302 in a mouse xenograft model.[7]

1. Cell Culture and Preparation:

- Culture human cancer cell lines (e.g., HCT-116, HT29) in appropriate media supplemented with fetal bovine serum and antibiotics.
- Harvest cells during the exponential growth phase using trypsinization.
- Wash the cells with sterile phosphate-buffered saline (PBS) and resuspend them in a 1:1 mixture of PBS and Matrigel at a final concentration of 5-10 x 10 $^{\circ}$ 6 cells per 100 μ L.[7]

2. Tumor Implantation:

- Utilize 6- to 8-week-old female athymic nude mice.
- Subcutaneously inject 100 μL of the cell suspension into the right flank of each mouse.
- 3. Tumor Growth Monitoring and Randomization:
- Monitor tumor growth by measuring the length and width of the tumors with calipers 2-3 times per week.
- Calculate tumor volume using the formula: (Length x Width²) / 2.
- Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups (n=10 mice per group).[1][7]

4. V-9302 Hydrochloride Formulation and Administration:

- Prepare the V-9302 hydrochloride solution in a vehicle consisting of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[7][9]
- Administer V-9302 hydrochloride at the desired dose (e.g., 75 mg/kg) or vehicle control
 daily via intraperitoneal (i.p.) injection.[7]

5. Efficacy Monitoring and Endpoint Analysis:

- Measure tumor volumes and body weights 2-3 times per week throughout the study.
- At the end of the treatment period (e.g., 21 days), euthanize the mice.[7]
- Excise the tumors and record their final weight.



 Tumor tissue can be processed for further analysis, such as immunohistochemistry for pharmacodynamic markers like pS6 and cleaved caspase 3.[1]

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A[label="1. Cell\nPreparation"]; B[label="2. Tumor\nImplantation"]; C [label="3. Tumor Growth\n& Randomization"]; D [label="4. V-9302\nAdministration"]; E [label="5. Efficacy\nMonitoring"]; F [label="6. Endpoint\nAnalysis"];
```

A -> B -> C -> D -> E -> F; }

In vivo xenograft study workflow.

Pharmacodynamic [18F]-4F-Glutamine PET Imaging

This protocol describes a non-invasive method to assess the in vivo target engagement of V-9302.

- 1. Animal Preparation and Imaging:
- Use tumor-bearing mice (e.g., HCC1806 xenografts).
- Administer a single dose of V-9302 (75 mg/kg, i.p.) or vehicle.
- After 4 hours, intravenously inject the mice with [18F]-4F-glutamine.[1]
- Acquire dynamic PET scans for 60 minutes.
- 2. Image Analysis:
- Reconstruct PET data using appropriate algorithms.
- Draw regions of interest (ROIs) around the tumor, muscle, and other relevant tissues.
- Quantify tracer uptake, typically expressed as the percentage of the injected dose per gram of tissue (%ID/g).[9]
- Compare the tracer uptake in V-9302-treated versus vehicle-treated animals to determine
 the extent of target inhibition. A significant reduction in tumor [18F]-4F-glutamine uptake
 indicates successful target engagement by V-9302.[1]



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